molecular formula C9H13NO B032226 3-Cyclohexyl-3-oxopropanenitrile CAS No. 62455-70-3

3-Cyclohexyl-3-oxopropanenitrile

Cat. No. B032226
Key on ui cas rn: 62455-70-3
M. Wt: 151.21 g/mol
InChI Key: SFILZUIMJFKTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712274

Procedure details

60% Sodium hydride (oil suspension) is added to benzene (90 ml) and the mixture is refluxed under heating. Acetonitrile (23 ml) dissolved in benzene (23 ml) is added and the mixture is refluxed for 1 hour. A solution of methyl cyclohexanecarboxylate (63 g) dissolved in benzene (70 ml) is dropwise added and the mixture is refluxed under heating for 5 hours. After the completion of the reaction, the mixture is cooled to room temperature and poured into ice water (200 ml). The organic layer is removed and the aqueous layer is washed with isopropyl ether. The aqueous layer is adjusted to pH 2 with conc. hydrochloric acid and extracted 3 times with isopropyl ether. The extract is dried over anhydrous magnesium sulfate and the solvent is distilled away under reduced pressure to give 34 g of cyanomethyl cyclohexyl ketone. The obtained cyanomethyl cyclohexyl ketone (34 g), morpholine (17.6 ml) and ethyl methyl ketone (18 ml) are dissolved in ethanol (150 ml) and sulfur (6.47 g) is suspended. The suspension is refluxed under heating for 10 hours. After the completion of the reaction, the solvent is distilled away under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](#[N:5])[CH3:4].[CH:6]1([C:12](OC)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1C=CC=CC=1>[CH:6]1([C:12]([CH2:4][C:3]#[N:5])=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
23 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
is dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
WASH
Type
WASH
Details
the aqueous layer is washed with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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